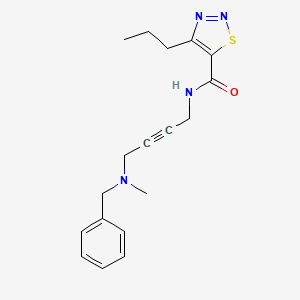
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C18H22N4OS and its molecular weight is 342.46. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Microwave-Assisted Synthesis and Anticancer Evaluation
A study involved microwave-assisted synthesis of Schiff’s bases containing thiadiazole scaffolds and benzamide groups, which exhibit significant biological properties. These compounds were evaluated for their in vitro anticancer activity against various human cancer cell lines. The study found that most synthesized compounds showed promising anticancer activities, with GI50 values comparable to the standard drug Adriamycin. The compounds 7k, 7l, 7b, and 7a were identified as particularly promising anticancer agents. Additionally, a molecular docking study was performed to predict the probable mechanism of action, and ADMET properties were evaluated to predict good oral drug-like behavior (Tiwari et al., 2017).
Synthesis of Drug-like Thiadiazole Derivatives
Another research developed a general method for the parallel synthesis of various drug-like 5-amino-substituted 1,2,4-thiadiazole derivatives. This method involved the initial cyclization reaction of carboxamidine dithiocarbamate with p-toluenesulfonyl chloride. The resulting compounds, including thiadiazole derivatives, were transformed into the desired 5-amino-substituted thiadiazoles, showing potential in drug development (Park et al., 2009).
Antitumor and Antioxidant Agents from Fused and Binary 1,3,4-Thiadiazoles
Research focused on the synthesis of new fused and binary 1,3,4-thiadiazoles, exploring their potential as antitumor and antioxidant agents. The synthesized compounds underwent evaluation as antitumor agents, contributing to the understanding of thiadiazole derivatives in cancer treatment (Hamama et al., 2013).
Metal Complexes of Heterocyclic Sulfonamide as Inhibitors
A study synthesized novel metal complexes of heterocyclic sulfonamide, demonstrating strong inhibitory properties against carbonic anhydrase isoenzymes. These complexes were found to be very powerful inhibitors, offering insights into the development of new therapeutic agents (Büyükkıdan et al., 2013).
Design and Synthesis of Antibacterial Agents
A study designed and synthesized novel analogs of pyrazol-5-one derivatives, derived from the 2-amino benzothiazole nucleus. These compounds were evaluated for their antibacterial activity, with some displaying promising activity against Staphylococcus aureus and Bacillus subtilis. The study also assessed the cytotoxic activity of these compounds, finding that they exhibit antibacterial activity at non-cytotoxic concentrations (Palkar et al., 2017).
Propriétés
IUPAC Name |
N-[4-[benzyl(methyl)amino]but-2-ynyl]-4-propylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4OS/c1-3-9-16-17(24-21-20-16)18(23)19-12-7-8-13-22(2)14-15-10-5-4-6-11-15/h4-6,10-11H,3,9,12-14H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEFBXFKECZQAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NCC#CCN(C)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
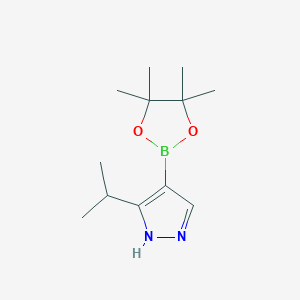

![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2424688.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-[3-(trifluoromethyl)anilino]pyridine-3-carboxylate](/img/structure/B2424690.png)

![[4-[(Z)-2-Cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate](/img/structure/B2424692.png)
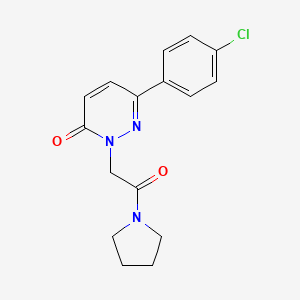
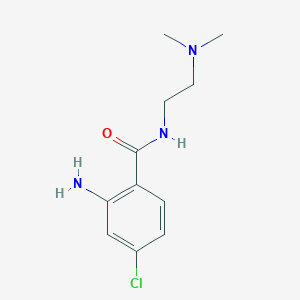
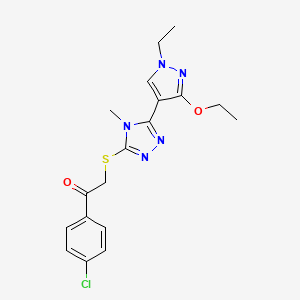

![Tert-butyl 5,5-dioxo-4-oxa-5lambda-thia-6-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B2424700.png)
![6-chloro-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]pyridine-3-carboxamide](/img/structure/B2424702.png)
![N-[(6-bromopyridin-3-yl)sulfonyl]-2-methyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B2424703.png)
